molecular formula C12H23O6PS2 B13421769 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate

1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate

Cat. No.: B13421769
M. Wt: 358.4 g/mol
InChI Key: AICQSZGFHIZSQB-UHFFFAOYSA-N
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Description

1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes tert-butyl, ethyl, dimethoxyphosphinothioyl, and sulfanyl groups attached to a butanedioate backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the introduction of various substituents. Common synthetic routes may include:

    Step 1: Protection of the carboxyl groups on butanedioic acid.

    Step 2: Introduction of the tert-butyl and ethyl groups through alkylation reactions.

    Step 3: Incorporation of the dimethoxyphosphinothioyl group via a phosphorylation reaction.

    Step 4: Addition of the sulfanyl group through a thiolation reaction.

    Step 5: Deprotection of the carboxyl groups to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphinothioyl group can be reduced to phosphine derivatives.

    Substitution: The ethyl and tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The phosphinothioyl group may play a crucial role in its binding affinity and specificity, while the sulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

  • 1-O-tert-butyl 4-O-methyl 2-dimethoxyphosphinothioylsulfanylbutanedioate
  • 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylpropanoate
  • 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylpentanedioate

Comparison: Compared to these similar compounds, 1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its tert-butyl and ethyl groups provide steric hindrance, affecting its interaction with molecular targets, while the dimethoxyphosphinothioyl and sulfanyl groups contribute to its redox properties and binding affinity.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23O6PS2/c1-7-17-10(13)8-9(11(14)18-12(2,3)4)21-19(20,15-5)16-6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICQSZGFHIZSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OC(C)(C)C)SP(=S)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23O6PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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